![molecular formula C15H10FN3OS2 B2360256 4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-31-0](/img/structure/B2360256.png)

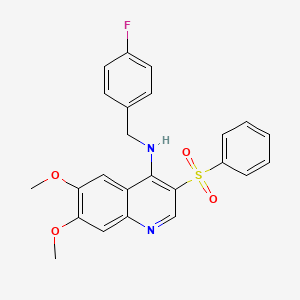

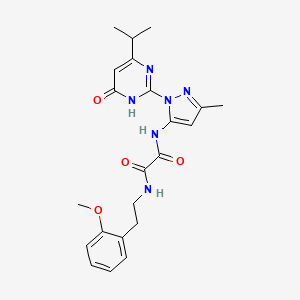

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole (BTA) derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole (BT) sulfonamides, which are structurally similar to the compound , starts from simple commercially available building blocks (benzo [d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole (BT) sulfonamides include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield, melting point, and NMR data of similar compounds have been reported .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives have been investigated for their antimicrobial properties. These compounds can act as potential antibiotics, targeting various pathogens. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring . Further research could explore the specific antimicrobial effects of our compound.

Anti-Inflammatory Effects

Thiazoles exhibit anti-inflammatory activity, which could be relevant for conditions involving inflammation. Researchers have explored the anti-inflammatory potential of thiazole derivatives . Our compound might contribute to this field.

Antiviral Activity

Thiazoles, including our compound, have been studied for their anti-HIV activity . Understanding their antiviral mechanisms and potential clinical applications is crucial.

Analgesic Effects

Thiazole derivatives have been evaluated for analgesic properties. Our compound’s potential as an analgesic agent could be explored further .

Quorum Sensing Inhibition

Recent research has focused on finding novel compounds that inhibit quorum sensing without being antibiotics. Our compound’s structure suggests it might be a candidate for quorum sensing inhibition .

p53 Activation

Compound 20c, structurally related to our compound, has been considered a potential small-molecule activator of p53. Activation of p53 plays a critical role in regulating cell proliferation and apoptosis .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.

Mode of Action

Related compounds have been found to regulate the cell cycle and apoptosis byactivating p53 via mitochondrial-dependent pathways . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell cycle regulation and apoptosis.

Biochemical Pathways

The compound likely affects the p53 pathway . Activation of p53 can lead to an increase in the expression of Bax , a pro-apoptotic protein, and a decrease in the expression of Bcl-2 , an anti-apoptotic protein . This imbalance can lead to apoptosis , or programmed cell death .

Result of Action

Related compounds have been found to induceG2/M cell cycle arrest and apoptosis in cancer cells . This suggests that the compound might have similar effects.

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen fluoride, and sulfur oxides .

Zukünftige Richtungen

Benzothiazole derivatives have shown potential as anticancer agents, and further biological testing in in vivo colon cancer models is suggested . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases . Thus, these compounds can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS2/c1-20-9-5-3-7-11-13(9)18-15(22-11)19-14-17-12-8(16)4-2-6-10(12)21-14/h2-7H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXPKVCNVBPZOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)

![2-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2360183.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)